molecular formula C20H14N4 B13732429 9,10-Di(1H-imidazol-1-yl)anthracene

9,10-Di(1H-imidazol-1-yl)anthracene

Cat. No.: B13732429
M. Wt: 310.4 g/mol
InChI Key: ZQNGCKWODDACQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Anthracene-Core Ligands in Supramolecular and Materials Science

The anthracene (B1667546) moiety is a well-established building block in the development of functional organic materials due to its distinctive photophysical properties. mdpi.com Anthracene and its derivatives are known for their strong blue fluorescence, making them valuable components in applications such as organic light-emitting diodes (OLEDs) and as scintillators. researchgate.netrsc.orgmdpi.com The extended π-conjugated system of the anthracene core is responsible for its characteristic absorption and emission properties. mdpi.comresearchgate.net

In supramolecular chemistry, the rigid, planar structure of the anthracene core provides a predictable scaffold for constructing larger, well-defined architectures. By functionalizing the 9 and 10 positions, researchers can create ligands that direct the assembly of complex structures through coordination bonds or other non-covalent interactions. rsc.org These anthracene-based systems are central to research in light-responsive materials, photocatalytic complexes, and chemical sensors. rsc.orgresearchgate.net The ability to modify the substituents on the anthracene core allows for fine-tuning of the resulting materials' optical and electronic properties. rsc.org

Role of Imidazole (B134444) Moieties in Coordination Chemistry and Ligand Design

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms, which makes it an excellent and versatile ligand in coordination chemistry. rsc.orgresearchgate.net One of the nitrogen atoms is basic and readily coordinates to metal ions, acting as a pure sigma-donor. wikipedia.org The other nitrogen can participate in hydrogen bonding, further stabilizing supramolecular structures. researchgate.netnih.gov This dual functionality is crucial in the formation of complex networks.

Imidazole and its derivatives are widely used to construct metal-organic frameworks (MOFs) and coordination polymers. rsc.orgresearchgate.net The ability to derivatize the imidazole ring at various positions allows for the rational design of ligands with specific geometries and functionalities. rsc.org These ligands can bridge metal centers to form one-, two-, or three-dimensional networks, with the resulting materials exhibiting properties like porosity, catalytic activity, and luminescence. rsc.org The deprotonated form of imidazole, imidazolate, is also a common bridging ligand in coordination chemistry, famously underpinning the structure of zeolitic imidazolate frameworks (ZIFs). wikipedia.org

Overview of Research Trajectories for 9,10-Di(1H-imidazol-1-yl)anthracene

Research on this compound (L) has primarily focused on its application as a semi-flexible ligand for the synthesis of novel coordination polymers with transition metals, particularly zinc(II) and copper(II). rsc.orgrsc.org A key area of investigation is the conformational flexibility of the ligand, where the imidazole rings can adopt either a cis or trans orientation relative to the plane of the anthracene core. mdpi.comrsc.org

A major outcome of this research is the development of new functional materials with strong blue luminescence in the solid state at room temperature. rsc.orgresearchgate.net The coordination of the ligand to metal centers often preserves or enhances the inherent fluorescence of the anthracene core. rsc.org Recent work has also explored the rapid synthesis of mixed-ligand coordination polymers from aqueous solutions using 'dia' alongside other functionalized ligands, further expanding the structural and functional diversity of materials derived from this versatile compound. rsc.org

Interactive Data Table: Coordination Polymers of this compound (L)

The table below summarizes key findings from the synthesis and characterization of coordination polymers using this compound as the primary ligand.

Metal IonSecondary Ligands/Counter-ionsLigand ConformationResulting StructureReference
Zn(II)Perchlorate (ClO₄⁻)cis2-D polymer, (4,4) topology rsc.org
Zn(II)Tetrafluoroborate (BF₄⁻)cis2-D polymer, (4,4) topology rsc.org
Zn(II)p-Toluenesulfonate (p-Tos)trans2-D polymer, (4,4) topology rsc.org
Cd(II)p-Toluenesulfonate (p-Tos)trans / cis2-D polymer, (4,4) topology rsc.org
Zn(II)Trifluoroacetate (CF₃CO₂⁻)cis and trans3-D porous network, cds topology rsc.org
Cu(II)5-aminoisophthalic acid (5-aip)Not specifiedMixed-ligand coordination polymer rsc.org
Ni(II)5-aminoisophthalic acid (5-aip)Not specifiedMixed-ligand coordination polymer rsc.org
Cu(II)2-aminoterephthalic acid (2-ata)Not specifiedMixed-ligand coordination polymer rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

IUPAC Name

1-(10-imidazol-1-ylanthracen-9-yl)imidazole

InChI

InChI=1S/C20H14N4/c1-2-6-16-15(5-1)19(23-11-9-21-13-23)17-7-3-4-8-18(17)20(16)24-12-10-22-14-24/h1-14H

InChI Key

ZQNGCKWODDACQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2N4C=CN=C4)N5C=CN=C5

Origin of Product

United States

Synthetic Methodologies for 9,10 Di 1h Imidazol 1 Yl Anthracene

Established Synthetic Pathways for the Ligand

The synthesis of 9,10-Di(1H-imidazol-1-yl)anthracene (dia) is primarily achieved through multi-step approaches, with the Ullmann condensation being a key reaction. These methods typically involve the coupling of a 9,10-dihaloanthracene with imidazole (B134444) in the presence of a copper catalyst.

Multi-Step Synthetic Approaches

The most common route to this compound involves a nucleophilic substitution reaction, often facilitated by a copper catalyst, a variation of the Ullmann condensation. The general scheme starts with a 9,10-dihaloanthracene, such as 9,10-dibromoanthracene (B139309) or 9,10-dichloroanthracene, which is reacted with imidazole.

A plausible multi-step synthesis can be outlined as follows:

Halogenation of Anthracene (B1667546): The synthesis typically begins with the halogenation of anthracene to produce 9,10-dibromoanthracene or 9,10-dichloroanthracene. This is a standard electrophilic aromatic substitution reaction.

Ullmann Condensation: The resulting 9,10-dihaloanthracene is then subjected to an Ullmann condensation reaction with imidazole. This reaction is typically carried out in a high-boiling polar solvent such as dimethylformamide (DMF) or nitrobenzene (B124822) at elevated temperatures. A copper-based catalyst, often copper(I) iodide (CuI) or copper(I) bromide (CuBr), is essential for this step, and a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is used to facilitate the reaction.

The reaction conditions, including the choice of catalyst, base, solvent, and temperature, can significantly influence the yield and purity of the final product. Modern variations of the Ullmann reaction may employ ligands to improve the efficiency and mildness of the reaction conditions nih.govorganic-chemistry.orgorganic-chemistry.org.

A related synthesis for a structurally similar compound, 9,10-diimidazol-1-yl-9,10-dihydro-9,10-diphenyl-anthracene, involves the reaction of 9,10-dichloro-9,10-dihydro-9,10-diphenyl-anthracene with imidazole in refluxing absolute acetonitrile (B52724) prepchem.com. This suggests that direct nucleophilic substitution without a copper catalyst might be feasible under certain conditions, particularly with activated anthracene precursors.

The conformation of the imidazole rings relative to the anthracene plane (cis or trans) in the final product can be influenced by the polarity of the solvent mixture used during the synthesis of its coordination polymers rsc.org. Dissolving the ligand in polar solvent mixtures like methanol-dichloromethane (4:1) can lead to a cis-conformation, while less polar mixtures (1:4) favor the trans-conformation rsc.org.

Aqueous and Green Synthesis Strategies

While traditional organic solvents are commonly employed, there is a growing interest in developing more environmentally friendly synthetic methods. The synthesis of coordination polymers based on this compound has been successfully achieved in aqueous solutions epa.gov. This indicates the potential for adapting the final steps of the ligand's application, and possibly its synthesis, to greener conditions.

Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption. Although a specific microwave-assisted synthesis for this compound has not been detailed in the reviewed literature, the successful application of microwave irradiation for the synthesis of other imidazole and anthracene derivatives suggests its potential applicability.

Formation of Related Anthracene Derivatives as Side-Products

During the synthesis of this compound, particularly when using 9,10-dibromoanthracene as a starting material, the formation of a mono-substituted side-product, 1-(10-Bromoanthracen-9-yl)-1H-imidazole, has been observed nih.govresearchgate.net. This occurs when only one of the bromine atoms on the anthracene core is substituted by an imidazole ring.

The formation of this side-product is a result of incomplete reaction or can be favored under certain reaction conditions. Its isolation and characterization are important for optimizing the synthesis of the desired di-substituted product and for understanding the reaction mechanism.

Side-ProductStarting MaterialReaction Type
1-(10-Bromoanthracen-9-yl)-1H-imidazole9,10-DibromoanthraceneIncomplete Ullmann Condensation

Ligand Functionalization and Derivatization for Specific Applications

The primary application of this compound is as a ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. The imidazole nitrogen atoms provide excellent coordination sites for various metal ions. The semi-flexible nature of the ligand allows for the formation of diverse network topologies, from 2D layers to 3D frameworks rsc.org.

Further functionalization of the this compound ligand can be envisioned to tailor the properties of the resulting coordination polymers for specific applications. This could involve modifications at either the imidazole rings or the anthracene core.

Anthracene Core Derivatization: Modification of the anthracene backbone, for example, by introducing other functional groups to the peripheral phenyl rings, could lead to ligands with altered photophysical properties or additional functionalities.

Coordination Chemistry of 9,10 Di 1h Imidazol 1 Yl Anthracene

General Principles of Coordination with Metal Ions

The unique architecture of 9,10-Di(1H-imidazol-1-yl)anthracene, featuring a rigid anthracene (B1667546) core flanked by two flexible imidazole (B134444) units, dictates its coordination behavior with metal ions. This structure provides both steric constraints and conformational freedom, leading to a rich and varied coordination chemistry.

Ditopic Nature of the Bis(imidazole) Ligand

This compound is classified as a ditopic bis(imidazole) ligand, meaning it possesses two distinct, spatially separated coordination sites. nih.gov These sites are the nitrogen atoms of the two imidazole rings. This ditopic character allows the ligand to act as a bridge, connecting two different metal centers and facilitating the formation of extended one-, two-, or three-dimensional networks. nih.govrsc.org The ligand is also described as semi-flexible, as the imidazole rings can rotate relative to the central anthracene plane, adopting different conformations. rsc.org

Coordination Modes of Imidazole Nitrogen Atoms

Coordination with metal ions occurs specifically through the imine nitrogen atom (the one with a double bond in the ring) of each imidazole group. wikipedia.orgajol.info This nitrogen atom is basic and acts as a pure sigma-donor, contributing two electrons to form a coordinate bond with a metal ion. wikipedia.org The imidazole ring itself is a five-membered aromatic heterocycle. ajol.infonih.gov The ability of the imidazole rings to rotate around the C-N bonds connecting them to the anthracene core allows the ligand to adopt either a cis or trans conformation, where the imidazole groups are on the same or opposite sides of the anthracene plane, respectively. rsc.org This conformational flexibility plays a crucial role in determining the final architecture of the resulting coordination polymer. rsc.org

Formation of Coordination Polymers (CPs)

Coordination polymers (CPs) are a class of compounds formed from metal ions or clusters linked by organic ligands to create extended networks. rsc.org A subclass of CPs, known as metal-organic frameworks (MOFs), is characterized by porous structures. rsc.org this compound is a highly effective ligand for the synthesis of both CPs and MOFs due to its ditopic nature and the luminescent properties conferred by the anthracene core. rsc.orgrsc.org

Synthesis of Metal-Organic Frameworks (MOFs)

The assembly of this compound (often abbreviated as 'L' or 'dia' in literature) with various metal ions, particularly from the d10 block like zinc(II) and cadmium(II), leads to the formation of robust MOFs. rsc.orgrsc.org In these structures, the ligand bridges metal centers, creating extended architectures. For instance, reactions with Zn(II) and Cd(II) have produced two-dimensional (2D) coordination polymers with a characteristic (4,4) topology. rsc.org Under specific conditions, a three-dimensional (3D) porous network with a cds topology was formed. rsc.org The introduction of the anthracene group is a known strategy for designing frameworks with photocatalytic and luminescent detection capabilities. rsc.org

Mixed-Ligand Coordination Polymers and MOFs

To create more complex structures with tailored properties, this compound can be used in conjunction with other organic ligands, known as secondary or co-ligands. rsc.orgresearchgate.net This approach has been successfully used to synthesize a series of mixed-ligand CPs and MOFs from aqueous solutions with short reaction times. rsc.org In these systems, the primary 'dia' ligand provides the main framework structure, while the secondary ligands, often carboxylates, offer different coordination motifs and functionalities. rsc.org For example, several novel mixed-ligand frameworks have been constructed using copper(II) and nickel(II) with various secondary ligands. rsc.org In the resulting structures, the this compound ligand typically adopts a trans conformation. rsc.org

Table 1: Examples of Mixed-Ligand Coordination Polymers with this compound (dia) rsc.org
DesignationChemical FormulaMetal IonSecondary Ligand
1[Cu₂(dia)₂(5-aip)₂]·6H₂OCopper(II)5-aminoisophthalate (5-aip)
2[Ni₂(dia)₂(5-aip)₂]·5H₂ONickel(II)5-aminoisophthalate (5-aip)
3[Cu₂(dia)₂(2-ata)₂]·4H₂OCopper(II)2-aminoterephthalate (2-ata)
4[Ni(dia)(2-ata)·Ni(dia)₂(2-ata)]·2.5H₂ONickel(II)2-aminoterephthalate (2-ata)
5[Cu₈(dia)₂(5-sip)₄(OH)₄]Copper(II)5-sulfoisophthalate (5-sip)
6[Ni₃(dia)₅(5-sip)₂]·6DMF·14H₂ONickel(II)5-sulfoisophthalate (5-sip)

Solvent-Controlled Conformation in Coordination Polymer Formation

A remarkable feature in the coordination chemistry of this compound is the ability to control the ligand's conformation, and thus the final polymer structure, by carefully selecting the solvent system. rsc.org The polarity of the solvent mixture used during synthesis has been shown to directly influence whether the ligand adopts a cis or trans conformation. rsc.org This solvent-mediated control provides a powerful tool for rational design in crystal engineering. rsc.orgrsc.org

Table 2: Influence of Solvent Polarity on Ligand Conformation and Resulting Coordination Polymers rsc.org
Solvent SystemRelative PolarityLigand ConformationExample Complexes
MeOH–DCM (4:1) or MeOH–Dioxane (1:1)Highcis{Zn(μ₂-L)₂₂}, {Zn(μ₂-L)₂₂}, {[Cd(μ₂-L)₂(p-Tos)₂]}
MeOH–DCM (1:4)Lowtrans{[Zn(μ₂-L)₂(p-Tos)₂]}, {[Cd(μ₂-L)₂(p-Tos)₂]}
MeOH–Dioxane (1:4)IntermediateCoexistence of cis and trans{[Zn(μ₂-L)₂(CF₃CO₂)₂]·2(Dioxane)}

Specific Metal Ion Coordination Studies (e.g., Zn(II), Cd(II), Cu(II), Ni(II), Rhodium, Pt(II))

The ditopic nature of this compound (dia), featuring two coordinating imidazole units appended to a rigid anthracene core, allows it to bridge metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). Research has predominantly centered on d10 metal ions like Zinc(II) and Cadmium(II) due to their utility in luminescent materials, with recent work extending to other transition metals like Copper(II) and Nickel(II).

Zinc(II) and Cadmium(II)

The coordination of this compound with Zn(II) and Cd(II) has been shown to produce a variety of functional coordination polymers. rsc.orgresearchgate.net A key factor in determining the final architecture is the conformation of the ligand itself—specifically, the relative orientation of the two imidazole rings with respect to the anthracene plane, which can adopt either a cis or trans conformation. rsc.org

The choice of solvent polarity plays a crucial role in directing this conformation. For instance, using polar solvent mixtures like MeOH–DCM (4:1) promotes a cis-conformation of the ligand, while less polar mixtures (e.g., MeOH–DCM 1:4) favor the trans-conformation. rsc.org This conformational control directly impacts the resulting polymer structure. Complexes formed with the cis-ligand tend to assemble into 2-D coordination polymers with a (4,4) topology. rsc.org In contrast, a mixture of conformations can lead to complex three-dimensional porous networks. rsc.org All the resulting Zn(II) and Cd(II) compounds exhibit strong blue emission in the solid state at room temperature. rsc.orgresearchgate.net

Copper(II) and Nickel(II)

Recent studies have expanded the scope to include Cu(II) and Ni(II), focusing on the synthesis of mixed-ligand coordination polymers from aqueous solutions. rsc.org These syntheses are notable for being rapid and environmentally friendly. rsc.org In these structures, the this compound ligand coordinates to the metal centers through the terminal nitrogen atoms of its imidazole rings. rsc.org

For example, with Cu(II) and Ni(II), the ligand typically adopts a trans-conformation, with the imidazole rings rotated significantly (around 72°) relative to the central anthracene plane. rsc.org In these mixed-ligand systems, other organic molecules (secondary ligands) and sometimes water molecules or hydroxide (B78521) ions complete the coordination sphere of the metal. rsc.org The resulting structures are diverse, ranging from dimeric units to extended frameworks. For instance, a complex with the formula [Ni(dia)(2-ata)·Ni(dia)₂(2-ata)]·2.5H₂O demonstrates two distinct nickel environments within the same structure. rsc.org The nickel atoms are octahedrally coordinated, linked by both the primary 'dia' ligand and secondary ligands. rsc.org

Rhodium(I) and Platinum(II)

Table 1: Summary of Metal Ion Coordination with this compound (dia)

Metal IonExample Complex FormulaLigand ConformationResulting ArchitectureKey Findings
Zn(II){Zn(μ₂-dia)₂₂}ₙ rsc.orgcis or trans (solvent dependent)2-D (4,4) topology or 3-D porous network rsc.orgSolvent polarity controls ligand conformation and final structure; strong blue luminescence. rsc.org
Cd(II){[Cd(μ₂-dia)₂(p-Tos)₂]}ₙ rsc.orgcis or trans2-D (4,4) topology rsc.orgForms structures analogous to Zn(II) complexes; exhibits strong blue emission. rsc.orgresearchgate.net
Cu(II)[Cu₂(dia)₂(5-aip)₂]·6H₂O rsc.orgtransMixed-ligand coordination polymer rsc.orgSynthesized in aqueous solution; coordination via imidazole nitrogen atoms. rsc.org
Ni(II)[Ni₃(dia)₅(5-sip)₂]·6DMF·14H₂O rsc.orgtransMixed-ligand Metal-Organic Framework (MOF) rsc.orgOctahedral coordination geometry; structure influenced by secondary ligands and stoichiometry. rsc.org

Impact of Metal-Ligand Stoichiometry on Coordination Assembly Architecture

The ratio of metal ions to the this compound ligand is a critical parameter that dictates the architecture of the resulting coordination assembly. Varying the stoichiometry can lead to the formation of structurally distinct compounds with different dimensionalities and properties. This principle is fundamental in crystal engineering, allowing for the targeted synthesis of materials with specific network topologies. nih.gov

The coordination chemistry of 'dia' with Nickel(II) provides a clear illustration of this principle. By adjusting the stoichiometric ratios of the metal salt, the 'dia' ligand, and a secondary carboxylate ligand (5-sip), different architectures can be isolated. rsc.org

A complex with the formula [Ni(dia)(2-ata)·Ni(dia)₂(2-ata)] highlights two different coordination environments for nickel, with metal-to-dia ratios of 1:1 and 1:2 coexisting within the same crystal structure. rsc.org

Another reported nickel complex, [Ni₃(dia)₅(5-sip)₂] , demonstrates a more complex 3:5 metal-to-dia ratio, resulting in a distinct Metal-Organic Framework (MOF). rsc.org In this structure, one type of nickel atom is coordinated to four 'dia' ligands, while a second type coordinates to three 'dia' ligands and a water molecule. rsc.org

These examples underscore how a subtle change in the reactant ratios directly influences the connectivity of the resulting network. The stoichiometry determines how many ligands coordinate to each metal center and how these centers are bridged, ultimately controlling whether the final product is a discrete molecule, a 1D chain, a 2D sheet, or a 3D framework. The ability to control the assembly through stoichiometry is a powerful tool for designing functional materials with tailored properties. nih.gov

Table 2: Influence of Stoichiometry on Nickel(II)-'dia' Architectures

Complex FormulaMetal:dia StoichiometryArchitectural Outcome
[Ni(dia)(2-ata)·Ni(dia)₂(2-ata)]·2.5H₂O rsc.org1:1 and 1:2 coexistingMixed-stoichiometry coordination polymer rsc.org
[Ni₃(dia)₅(5-sip)₂]·6DMF·14H₂O rsc.org3:53-D Metal-Organic Framework (MOF) rsc.org

Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of the Ligand and its Metal Complexes

For instance, SCXRD analysis of metal-organic frameworks (MOFs) and coordination polymers (CPs) incorporating 'dia' has been crucial in characterizing their structures. rsc.org In a series of mixed-ligand CPs and MOFs synthesized with copper (Cu) and nickel (Ni), SCXRD, along with powder X-ray diffraction (PXRD), confirmed the formation of six new structures. rsc.org The 'dia' ligand coordinates to the metal centers through its terminal imidazole (B134444) nitrogen atoms, with observed Cu–N bond lengths of approximately 1.981 Å and Ni–N bond lengths of about 2.046 Å. rsc.org

Furthermore, in a study of a side-product from the synthesis of 'dia', 1-(10-Bromoanthracen-9-yl)-1H-imidazole, X-ray diffraction revealed a dihedral angle of 85.14 (14)° between the anthracene (B1667546) ring system and the imidazole ring. nih.govresearchgate.net This highlights the non-planar nature of these molecules.

The table below summarizes key crystallographic data for a selection of coordination polymers based on the 'dia' ligand.

CompoundCrystal SystemSpace GroupKey Structural Feature
{Zn(μ₂-L)₂₂·m(MeOH)·n(DCM)}ₙ (1)--Adopts a cis-conformation of the imidazole groups. rsc.org
{Zn(μ₂-L)₂₂·m(MeOH)·n(DCM)}ₙ (2)--Adopts a cis-conformation of the imidazole groups. rsc.org
{[Zn(μ₂-L)₂(p-Tos)₂]·m(DCM)·n(MeOH)}ₙ (3)--Adopts a trans-conformation of the imidazole groups. rsc.org
{[Cd(μ₂-L)₂(p-Tos)₂]·m(DCM)}ₙ (4)--Adopts a trans-conformation of the imidazole groups. rsc.org
{[Cd(μ₂-L)₂(p-Tos)₂]·m(MeOH)·n(Dioxane)}ₙ (5)--Adopts a cis-conformation of the imidazole groups. rsc.org
{[Zn(μ₂-L)₂(CF₃CO₂)₂]·2(Dioxane)}ₙ (6)--Coexistence of cis- and trans-conformations. rsc.org
[Cu₂(dia)₂(5-aip)₂]·6H₂O (1)--trans-conformation of the 'dia' ligand. rsc.org
[Ni₂(dia)₂(5-aip)₂]·5H₂O (2)--trans-conformation of the 'dia' ligand. rsc.org

L represents the 9,10-di(1H-imidazol-1-yl)anthracene ligand.

Analysis of Coordination Network Topologies

The semi-flexible nature of the 'dia' ligand allows for the formation of coordination polymers with a variety of network topologies. The specific topology is influenced by factors such as the choice of metal ion, counter-anions, and the solvent system used during crystallization, which in turn affects the conformation of the 'dia' ligand. rsc.org

Studies have shown that several coordination polymers based on 'dia' with Zn(II) and Cd(II) assemble into two-dimensional (2D) supramolecular structures with a (4,4) topology. rsc.orgresearchgate.net In these networks, the metal ions act as 4-connecting nodes, and the bridging 'dia' ligands link them to form the 2D sheets.

In a notable exception, a Zn(II) complex, {[Zn(μ₂-L)₂(CF₃CO₂)₂]·2(Dioxane)}ₙ, forms a three-dimensional (3D) porous network with a cds topology. rsc.orgresearchgate.net This demonstrates the versatility of the 'dia' ligand in constructing higher-dimensional frameworks. The formation of different topologies highlights the role of the ligand's conformational flexibility in directing the final architecture of the coordination polymer.

Conformational Flexibility and Isomerism of the Imidazole Moieties (cis- and trans-conformations)

A key feature of the this compound ligand is the rotational freedom of the imidazole rings relative to the central anthracene plane. This flexibility gives rise to two primary conformations: cis and trans. In the cis-conformation, the imidazole groups are located on the same side of the anthracene plane, while in the trans-conformation, they are on opposite sides. rsc.org

The conformation adopted by the 'dia' ligand can be controlled by the polarity of the solvent mixture used during the synthesis of its metal complexes. rsc.org For instance, when synthesizing Zn(II) and Cd(II) coordination polymers, dissolving the 'dia' ligand in more polar solvent mixtures like MeOH–DCM (4:1) or MeOH–dioxane (1:1) favors the formation of complexes with a cis-conformation. rsc.orgresearchgate.net Conversely, using less polar solvent mixtures such as MeOH–DCM (1:4) leads to the observation of the trans-conformation in the resulting coordination polymers. rsc.org In some cases, an intermediate solvent mixture can lead to the coexistence of both cis- and trans-conformations within the same crystal structure. rsc.org

Intermolecular Interactions in Solid-State Architectures

A prominent intermolecular force in the crystal structures of anthracene derivatives is the π-π stacking interaction between the electron-rich anthracene cores. nih.govsemanticscholar.org These interactions are a key factor in the solid-state packing of these compounds. nih.gov

In the crystal structure of a related compound, 1-(10-Bromoanthracen-9-yl)-1H-imidazole, π-π stacking interactions between pairs of anthracene rings further stabilize the one-dimensional double chains formed by hydrogen bonding. nih.gov The centroid-to-centroid distances between the stacked rings were found to be 3.7968 (17) Å and 3.8496 (16) Å. nih.govresearchgate.net The presence of bulky substituents at the 9 and 10 positions of the anthracene core can limit these π-π interactions, which can be advantageous in the design of fluorescent materials by suppressing self-quenching. nih.gov

Hydrogen bonding plays a significant role in the assembly of supramolecular structures involving the 'dia' ligand and its derivatives. Weak hydrogen bonds of the type C-H···N and C-H···Br have been observed to link molecules into one-dimensional chains. nih.gov

In the case of 1-(10-Bromoanthracen-9-yl)-1H-imidazole, these hydrogen bonds are crucial in forming double chains that propagate through the crystal lattice. nih.govresearchgate.net The specific geometry of these hydrogen bonds, including donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances, as well as the bond angles, have been determined through crystallographic studies.

Hydrogen Bond Type D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Symmetry Code
C3—H3···Br10.952.863.687 (3)147(i)
C3—H3···N20.952.583.393 (4)144(ii)

Data from the crystal structure of 1-(10-Bromoanthracen-9-yl)-1H-imidazole. nih.gov

The imidazolyl group itself can act as both a hydrogen bond donor and acceptor, leading to the formation of networked assemblies. semanticscholar.org These intricate hydrogen bonding networks, in conjunction with π-π stacking, dictate the final solid-state architecture of these compounds.

Photophysical Behavior and Modulation in Advanced Systems

Luminescence Properties within Coordination Environments

The incorporation of 9,10-Di(1H-imidazol-1-yl)anthracene as a ligand into coordination polymers and MOFs significantly influences its luminescent behavior. The spatial arrangement and interactions dictated by the coordination environment play a crucial role in the resulting photophysical properties.

Solid-State Emission Characteristics

In the solid state, coordination polymers based on the semi-flexible this compound ligand with metal ions like Zn(II) and Cd(II) exhibit strong blue emission at room temperature. rsc.org The free ligand itself shows a solid-state emission maximum at 433 nm upon excitation at 375 nm, with a quantum yield of 28%. researchgate.net The crystal structure of these coordination polymers reveals that the conformation of the imidazole (B134444) groups with respect to the anthracene (B1667546) plane (cis or trans) is influenced by the solvent mixture used during synthesis. rsc.org For instance, polar solvent mixtures tend to favor the cis-conformation, while less polar environments lead to the trans-conformation. rsc.org These structural variations, along with intermolecular stacking, contribute to the observed strong fluorescence. rsc.org

The solid-state fluorescence of other anthracene derivatives, such as those with dithienyl, difuryl, and dipyrryl substitutions, also demonstrates strong emissions, highlighting the role of the anthracene core as a potent luminophore. nih.gov The non-planar conformations in the crystalline state, arising from intramolecular torsion, are a key factor in their emissive properties. rsc.org

Influence of Coordination on Ligand-Based Emission

In mixed-ligand systems, where DIA is combined with other organic linkers, the resulting photophysical properties are a combination of the contributions from each component. The anthracene core of DIA is a known chromophore that has been successfully incorporated into many light-responsive and photocatalytic complexes and MOFs. rsc.org The coordination of the imidazole nitrogen atoms to the metal centers alters the electronic environment of the anthracene moiety, thereby affecting its emission characteristics. rsc.org

Excimer Formation and Aggregation-Induced Emission (AIE)

Excimer formation, which involves the association of an excited molecule with a ground-state molecule, is a phenomenon observed in anthracene derivatives and can lead to red-shifted emission. researchgate.net While some anthracene-based systems are prone to aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the aggregated state, others exhibit aggregation-induced emission (AIE). nih.govrsc.org AIE is a desirable property where the molecule is non-emissive in solution but becomes highly luminescent upon aggregation. nih.gov

Several derivatives of 9,10-diheteroarylanthracene have been shown to be AIE-active. nih.govrsc.org The restricted intramolecular rotation in the aggregated state is often cited as the primary mechanism for AIE, as it blocks non-radiative decay pathways and promotes radiative emission. This property is particularly valuable for applications in solid-state lighting and sensing. While direct evidence for AIE in this compound itself is not explicitly detailed in the provided context, the behavior of structurally similar anthracene derivatives suggests its potential for such phenomena. nih.govrsc.orgnih.gov

Solvatochromism and Environmental Responsiveness of Luminescence

The luminescence of this compound and its derivatives can be sensitive to the polarity of the surrounding environment, a property known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon photoexcitation, leading to differential stabilization of the ground and excited states by solvents of varying polarity.

For instance, derivatives of 2-(anthracen-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) exhibit interesting solvatofluorochromic properties. semanticscholar.org The emission spectra of these compounds show a significant red-shift as the solvent polarity increases. nih.gov This behavior is attributed to the increase in the Stokes shift in more polar solvents, indicating a more polar excited state. nih.gov

Furthermore, the presence of the imidazole group imparts a pH-sensitive character to the luminescence. The amphoteric nature of the imidazole ring allows it to be protonated in acidic media, leading to changes in the electronic structure and, consequently, the fluorescence properties. semanticscholar.org For example, titration of ADPI derivatives with a strong acid like trifluoroacetic acid (TFA) can cause substantial fluorescence quenching. semanticscholar.org This responsiveness to the chemical environment makes these compounds promising candidates for use as sensors.

Strategies for Tuning Optical Properties in Metal-Organic Frameworks

The modular nature of Metal-Organic Frameworks (MOFs) provides a versatile platform for systematically tuning their optical properties. By carefully selecting and modifying the constituent metal nodes and organic linkers, the luminescence of the resulting framework can be precisely controlled.

Ligand Design and Substitution Effects

A primary strategy for tuning the optical properties of MOFs is through the design and functionalization of the organic ligands. mdpi.com In the context of MOFs containing this compound, modifying the DIA ligand or introducing secondary ligands can significantly alter the framework's emission characteristics. rsc.orgrsc.org

Introducing different functional groups onto the anthracene or imidazole rings can change the electronic properties of the ligand, thereby shifting the emission wavelength. rsc.org For example, introducing electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the emission color. rsc.org

Role of Secondary Ligands in Mixed-Ligand Systems

The incorporation of this compound (dia), a bulky and semi-flexible ligand, into mixed-ligand coordination polymers allows for the fine-tuning of the resulting framework's architecture and, consequently, its photophysical properties. researchgate.netrsc.org The selection of secondary ligands, typically dicarboxylates, plays a crucial role in determining the topology and dimensionality of the metal-organic frameworks (MOFs). researchgate.net

In systems involving metals like copper (II) and nickel (II), different secondary ligands such as 5-amino-isophthalate (5-aip), 2-amino-terephthalate (2-ata), and 5-sulfo-isophthalate (5-sip) have been utilized to construct a series of novel coordination polymers. rsc.org For instance, with 5-aip, both Cu(II) and Ni(II) form 3D self-penetrating frameworks. rsc.org The amino groups of the 5-aip ligand coordinate to the metal centers, linking 2D sheets into a 3D structure. rsc.org

The following table summarizes the effect of different secondary ligands on the structure of coordination polymers based on this compound.

Metal IonSecondary Ligand (Abbreviation)Resulting StructureReference
Cu(II)5-amino-isophthalate (5-aip)3D self-penetrating framework rsc.org
Ni(II)5-amino-isophthalate (5-aip)3D self-penetrating framework rsc.org
Cu(II)2-amino-terephthalate (2-ata)2D -> 3D framework rsc.org
Ni(II)2-amino-terephthalate (2-ata)Two distinct Ni-based units in the asymmetric unit rsc.org
Cu(II)5-sulfo-isophthalate (5-sip)3D framework based on tetranuclear copper clusters rsc.org
Ni(II)5-sulfo-isophthalate (5-sip)3D framework with trinuclear nickel clusters rsc.org

Metal Ion Influence on Emission Wavelength and Intensity

The coordination of different metal ions to this compound has a profound impact on the compound's luminescent properties. The choice of the metal ion can lead to significant changes in the emission wavelength and quantum yield of the resulting coordination polymers. rsc.orguef.fi This is attributed to several factors, including the metal's coordination geometry, its electronic configuration, and its ability to participate in charge transfer processes. uef.fi

For instance, coordination polymers of zinc(II) and cadmium(II) with this compound have been synthesized, and all resulting compounds exhibit strong blue emission in the solid state at room temperature. rsc.org The free 'dia' ligand itself shows an emission maximum at 433 nm with a quantum yield of 28%. researchgate.net Upon coordination to Zn(II) or Cd(II), the emission properties are modulated. For example, a series of Zn(II) and Cd(II) coordination polymers with 'dia' and various counter-ions all show strong blue fluorescence. rsc.org

The coordination of metal ions to organic ligands can lead to distinct changes in electronic transitions, which allows for the modulation of photophysical characteristics such as absorption and emission wavelengths. uef.fi In the case of 2-(anthracen-9-yl)-4,5-diphenyl-1H-imidazole (ADPI), a related compound, its interaction with certain transition metal ions like Cu2+ leads to selective colorimetric and fluorescence sensing properties. nih.gov While the N-H proton of the imidazole moiety can be crucial for sensing, the metal ion's interaction with the imidazole nitrogen directly influences the electronic structure of the anthracene core, thereby affecting its emission. nih.govsemanticscholar.org

The following table presents data on the emission properties of this compound and its metal complexes.

Compound/ComplexExcitation Wavelength (nm)Emission Maximum (nm)Quantum Yield (%)Reference
This compound (dia)37543328 researchgate.net
{Zn(μ2-dia)22·m(MeOH)·n(DCM)}nNot SpecifiedStrong blue emissionNot Specified rsc.org
{[Cd(μ2-dia)2(p-Tos)2]·mDCM}nNot SpecifiedStrong blue emissionNot Specified rsc.org

Photo-driving Chemical Transformations within Supramolecular Assemblies

Supramolecular assemblies incorporating this compound can serve as platforms for photo-driven chemical transformations. The confined spaces within these assemblies can impose geometric constraints on reactants, leading to enhanced reaction rates, high efficiency, and substrate selectivity. oaepublish.com A prominent example of such a transformation is the [4+4] photodimerization of anthracene moieties. oaepublish.com

When encapsulated within the chiral cavities of supramolecular hosts like cyclodextrins, anthracene derivatives can undergo photodimerization to yield specific stereoisomers. oaepublish.com While research on the photodimerization of this compound itself within such hosts is an area of ongoing interest, the principle has been well-established with other anthracene derivatives. For example, the irradiation of 2-anthracenecarboxylate can lead to four different configurational isomers, with the product distribution being controlled by the supramolecular environment. oaepublish.com

Furthermore, metal-organic frameworks (MOFs) constructed from anthracene-based ligands, such as 4,4'-(9,10-anthracenediyl)dibenzoic acid, have demonstrated high efficiency in the photodegradation of organic pollutants in water. rsc.org These MOFs act as photocatalysts, where the anthracene unit absorbs light and initiates a series of reactions leading to the degradation of the target molecules. rsc.org The introduction of the anthracene group into these frameworks is key to their photocatalytic capabilities. rsc.org The general principle suggests that MOFs based on this compound could also be designed to exhibit similar photocatalytic activity, driving chemical transformations through light absorption.

Applications of 9,10 Di 1h Imidazol 1 Yl Anthracene Based Systems

Chemical Sensing Platforms

The presence of the anthracene (B1667546) unit as a fluorophore and the imidazole (B134444) groups as binding sites makes 9,10-Di(1H-imidazol-1-yl)anthracene an excellent candidate for the construction of chemical sensors. These systems typically operate on the principle of fluorescence modulation, where the interaction of the analyte with the imidazole receptors alters the emission characteristics of the anthracene core.

Small-Molecule Detection

While direct studies on the detection of a wide range of small molecules by this compound are emerging, the inherent properties of the anthracene-imidazole scaffold suggest significant potential in this area. The imidazole groups, with their amphoteric nature, can act as both hydrogen bond donors and acceptors, enabling interaction with various small molecules. nih.govsemanticscholar.org For instance, related 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives have demonstrated sensitive fluorescence responses to the presence of strong protic acids, such as trifluoroacetic acid, and fluoride (B91410) anions. nih.govsemanticscholar.orgnih.govresearchgate.net

In the case of acid detection, protonation of the imidazole nitrogen leads to the formation of an imidazolium (B1220033) cation. nih.gov This can induce a fluorescence quenching effect, potentially through a photoinduced electron transfer (PET) mechanism from the excited anthracene donor to the more electron-deficient imidazolium acceptor. nih.gov Conversely, the interaction with anions like fluoride can occur via hydrogen bonding with the N-H proton of the imidazole ring, leading to changes in the fluorescence spectrum, including both quenching and enhancement depending on the specific molecular structure and environment. nih.govsemanticscholar.orgresearchgate.net These examples with analogous compounds strongly suggest that this compound could be a promising platform for the development of sensors for various small molecules.

Selective Sensing of Nitro Explosives (e.g., Nitrobenzene (B124822), Trinitrophenol)

The detection of nitroaromatic compounds, which are common components of explosives, is a critical area of research. Anthracene and its derivatives are well-known for their fluorescence quenching in the presence of electron-deficient nitroaromatic molecules. chalcogen.ro This phenomenon forms the basis for their application in explosive detection. The quenching process is often attributed to an electron transfer from the excited state of the fluorescent anthracene to the nitroaromatic compound. chalcogen.ro

Although specific studies detailing the use of this compound for the selective sensing of nitro explosives like nitrobenzene or trinitrophenol (picric acid) are not extensively documented, its strong blue fluorescence in the solid state makes it a highly promising candidate. rsc.org The imidazole substituents can further enhance its selectivity and sensitivity through specific interactions, such as hydrogen bonding, with the nitro groups of the explosive molecules. The electron-rich nature of the anthracene core combined with the binding capabilities of the imidazole rings could lead to a highly efficient fluorescence quenching upon interaction with nitroaromatics, enabling their sensitive detection.

Metal Ion Detection and Chemosensors

A significant application of this compound lies in the field of metal ion detection. The nitrogen atoms in the imidazole rings act as excellent coordination sites for various metal ions. This interaction leads to the formation of coordination polymers or metal-organic frameworks (MOFs), which often exhibit unique luminescent properties distinct from the free ligand.

Research has demonstrated the synthesis of new functional coordination polymers based on the semi-flexible this compound ligand with zinc(II) and cadmium(II) ions. rsc.org The formation of these coordination polymers results in a strong blue emission in the solid state at room temperature. rsc.org The structure of these polymers can be influenced by the solvent system used during their formation, leading to either cis or trans conformations of the imidazole groups relative to the anthracene plane. rsc.org The ability of this compound to form intriguing coordination polymers with transition metal ions had been suggested earlier, with its precursor, 1-(10-Bromoanthracen-9-yl)-1H-imidazole, being isolated as a side-product in its synthesis. nih.govresearchgate.net

The change in fluorescence upon coordination to metal ions forms the basis of chemosensors. The specificity of the imidazole binding sites for certain metal ions can be exploited to develop selective sensors.

Metal IonResulting Complex/PolymerObserved LuminescenceReference
Zn(II){Zn(μ₂-L)₂₂·m(MeOH)·n(DCM)}ₙStrong blue emission rsc.org
Zn(II){Zn(μ₂-L)₂₂·m(MeOH)·n(DCM)}ₙStrong blue emission rsc.org
Zn(II){[Zn(μ₂-L)₂(p-Tos)₂]·m(DCM)·n(MeOH)}ₙStrong blue emission rsc.org
Cd(II){[Cd(μ₂-L)₂(p-Tos)₂]·m(DCM)}ₙStrong blue emission rsc.org
Cd(II){[Cd(μ₂-L)₂(p-Tos)₂]·m(MeOH)·n(Dioxane)}ₙStrong blue emission rsc.org

Table 1: Examples of coordination polymers of this compound (L) with Zn(II) and Cd(II) and their luminescent properties.

Sensing Mechanisms (e.g., PET, ICT, LMCT, MLCT, Aggregation/Disaggregation)

The sensing capabilities of this compound-based systems are governed by several photophysical mechanisms that modulate the fluorescence output upon analyte binding. These include:

Photoinduced Electron Transfer (PET): In PET-based sensors, the interaction with an analyte can either initiate or inhibit an electron transfer process between the fluorophore (anthracene) and the receptor (imidazole-analyte complex). For instance, fluorescence quenching by nitroaromatics is a classic example of PET from the excited anthracene to the electron-deficient analyte. chalcogen.ro Similarly, protonation of the imidazole ring can lead to PET from the anthracene to the imidazolium ion, resulting in quenching. nih.gov

Intramolecular Charge Transfer (ICT): In molecules with donor and acceptor moieties, excitation can lead to a charge transfer from the donor to the acceptor, forming an ICT state. The emission from this state is often sensitive to the polarity of the environment. While the anthracene core itself is the primary fluorophore, the imidazole groups can influence the electronic distribution. In related phenanthroimidazole derivatives, donor-acceptor architectures have been shown to exhibit strong emission solvatochromism, indicative of a charge transfer character in the fluorescence. nih.gov

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT): In the context of metal ion sensing, the formation of coordination complexes can introduce new deactivation pathways for the excited state. LMCT involves the transfer of an electron from an orbital predominantly localized on the ligand to an orbital on the metal, while MLCT is the reverse process. These charge transfer processes can either quench the fluorescence or lead to new emission bands, providing a signaling mechanism for metal ion detection.

Aggregation/Disaggregation: The aggregation of fluorophores can often lead to fluorescence quenching due to intermolecular interactions. Conversely, the disaggregation of quenched aggregates can restore fluorescence. While not extensively studied for this specific compound, analyte-induced aggregation or disaggregation of this compound or its complexes could serve as a sensing mechanism.

Advanced Materials Science

Beyond sensing, the unique photophysical properties of this compound make it a valuable component in the design of advanced materials.

Photoinitiators for Polymerization

Anthracene derivatives are known to act as photosensitizers in photopolymerization reactions. researchgate.net They can absorb light and transfer the energy to another molecule, an initiator, which then starts the polymerization process. Specifically, aromatic compounds like anthracene can photosensitize onium salts, which then decompose to generate the active species for polymerization. researchgate.net

While direct application of this compound as a photoinitiator has not been extensively reported, its strong absorption in the UV-A region and its ability to form excited states make it a potential candidate for such applications. The imidazole groups could also play a role in modulating the photoinitiating efficiency or interacting with other components of the polymerization system. Further research is needed to explore the full potential of this compound in photoinitiation systems for the fabrication of advanced polymeric materials.

Applications in 3D Printing of Nanocomposite Materials

While direct applications of this compound in 3D printing of nanocomposite materials are not extensively documented, related research provides a strong basis for its potential in this area. The core principles involve the use of photoactive components, cross-linkers, and nanofillers to create printable hydrogels with enhanced properties.

Cellulose nanocrystals (CNCs) have been functionalized with photoactive groups to act as efficient initiators for radical polymerization, cross-linkers, and covalently embedded nanofillers in nanocomposite hydrogels. researchgate.net This approach allows for the printing of shape-persistent and free-standing 3D objects with superior swelling capacity and improved mechanical properties. researchgate.net For instance, the use of a bis(acyl)phosphane oxide (BAPO) derivative to modify CNCs enables them to initiate polymerization upon light exposure. researchgate.net This strategy has been successful in creating 3D structured objects with monofunctional methacrylates. researchgate.net

Given that this compound and its derivatives possess inherent photoactivity, they could potentially be integrated into such systems. The anthracene moiety can absorb UV light, a property that could be harnessed to initiate or influence polymerization processes in a 3D printing context. Furthermore, the ability of the imidazole groups to coordinate with metal ions could be used to create novel cross-linking mechanisms within the nanocomposite material, potentially offering a route to materials with tunable mechanical and photophysical properties.

Luminescent Materials and Light-Emitting Diodes (LEDs)

The strong blue fluorescence of this compound and its derivatives makes them highly promising candidates for use in luminescent materials and organic light-emitting diodes (OLEDs). Anthracene itself is a well-established blue-fluorescent group known for its high fluorescence quantum efficiency and good electron-transporting capabilities. bohrium.com

Coordination polymers based on this compound with metal ions like Zinc (Zn(II)) and Cadmium (Cd(II)) have been shown to exhibit strong blue emission in the solid state at room temperature. rsc.orgresearchgate.net The conformation of the imidazole groups with respect to the anthracene core (cis or trans) can be controlled by the polarity of the solvent mixture during synthesis, which in turn influences the resulting supramolecular structure. rsc.orgresearchgate.net These coordination polymers can form 2D or 3D networks with distinct topologies. rsc.orgresearchgate.net

In the context of OLEDs, anthracene derivatives are sought after as blue emitters. bohrium.com For instance, novel derivatives of 9,10-di(naphthalen-2-yl)anthracene (B47626) (ADN) have been synthesized and shown to be effective blue fluorescent emissive materials. researchgate.net Similarly, phenanthroimidazole derivatives with a nonplanar twisted structure have been developed as deep blue emitters for OLEDs, exhibiting good thermal properties and high quantum yields. rsc.org These examples highlight the potential of designing and synthesizing new anthracene-imidazole based compounds for efficient blue OLEDs.

Compound/SystemEmission ColorKey FeaturePotential Application
{Zn(μ2-L)22·m(MeOH)·n(DCM)}n (L=DIA)BlueSolid-state fluorescenceLuminescent material
{[Cd(μ2-L)2(p-Tos)2]·m(DCM)}n (L=DIA)BlueSolid-state fluorescenceLuminescent material
9,10-di(naphthalen-2-yl)anthracene (ADN) derivativesBlueHigh fluorescenceOLED emitter
Bipolar phenanthro[9,10-d]imidazole derivativesDeep BlueHigh quantum yieldOLED emitter

Photocatalysis

The photocatalytic potential of materials derived from this compound is an emerging area of interest. The anthracene core can absorb light energy and participate in photochemical reactions, such as [4+4] cycloadditions. mdpi.com This photoactivity can be harnessed in the design of photocatalytic systems.

For example, a rhodium-based photoactive metallarectangle incorporating a 2,6-di(1H-imidazol-1-yl)anthracene linker has been shown to undergo a regioselective photochemical [4+4] cycloaddition to yield a syn-dimeric product in quantitative yield under light irradiation. mdpi.com This demonstrates the principle of using the anthracene unit within a well-defined supramolecular structure to control photochemical transformations.

Furthermore, the integration of anthracene derivatives into metal-organic frameworks (MOFs) and coordination polymers can create materials with potential applications in photocatalysis. The porous nature of these materials can allow for the diffusion of substrates to the photoactive centers, and the regular arrangement of the anthracene units can facilitate efficient light harvesting and energy transfer. While specific studies on the photocatalytic applications of this compound are still developing, the foundational research into the photochemistry of related systems suggests a promising future in this field.

Supramolecular Host-Guest Chemistry

The structure of this compound lends itself to the principles of supramolecular chemistry, particularly in the formation of host-guest systems. mdpi.com The rigid anthracene panel can act as a binding site, while the imidazole groups provide directional coordination capabilities for constructing larger host architectures. mdpi.com

Formation of Inclusion Complexes

The formation of inclusion complexes is a hallmark of host-guest chemistry, where a "host" molecule encapsulates a "guest" molecule. Cyclodextrins, for instance, are well-known hosts that can encapsulate hydrophobic guest molecules within their nonpolar cavities. nih.gov While direct evidence of this compound itself forming simple inclusion complexes as a host is not prevalent, its derivatives are key components in constructing more complex host systems.

The general principle involves creating a cavity or binding pocket that is complementary in size, shape, and chemical nature to the intended guest molecule. The interactions driving the formation of these complexes are typically non-covalent, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. nih.gov

Host-Guest Interactions within Metallacycles and Metallacages

A significant application of this compound and its analogues is in the construction of 2D metallacycles and 3D metallacages through coordination-driven self-assembly. mdpi.comdntb.gov.ua These supramolecular structures possess well-defined cavities that can encapsulate guest molecules, leading to a wide range of applications in areas such as molecular sensing, catalysis, and drug delivery. mdpi.com

The anthracene units within these structures provide rigid aromatic surfaces that can interact with guest molecules through π-π stacking and other non-covalent interactions. mdpi.com The size and shape of the cavity can be tuned by carefully selecting the organic linker (such as a derivative of DIA) and the metal corner units. mdpi.com

A notable example is the use of organoplatinum(II) metallocycles as hosts for fullerene (C60) guest molecules. nih.gov The encapsulation of C60 within the metallocycle was found to significantly enhance the single-molecule conductance of the host-guest complex. nih.gov This demonstrates the potential of using these systems in molecular electronics. The flexibility of the metallocycle to accommodate the guest in response to mechanical stretching was also investigated, revealing that the stability of the host-guest complex can be influenced by external stimuli. nih.gov

Host SystemGuest MoleculeKey ObservationPotential Application
Organoplatinum(II) metallocyclesFullerene (C60)Enhanced single-molecule conductanceMolecular electronics
Rhodium-based metallarectangleN/A (photodimerization)Regioselective [4+4] cycloadditionControlled photochemical reactions

Bio-imaging and Biological Applications (e.g., Cell Imaging, Latent Fingerprint Visualization)

The inherent fluorescence of the anthracene core in this compound and its derivatives makes them valuable probes for bio-imaging applications. The ability to visualize biological processes at the molecular level is crucial for diagnostics and understanding disease mechanisms. nih.gov

Derivatives of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) have been synthesized and shown to exhibit interesting solvatofluorochromic properties, meaning their fluorescence emission is sensitive to the polarity of the surrounding solvent. nih.gov This property is highly desirable for developing sensors that can probe changes in the cellular microenvironment. Furthermore, the presence of the amphoteric imidazolyl group makes these compounds sensitive to pH changes and the presence of specific anions like fluoride, suggesting their potential as chemosensors. nih.gov

The development of supramolecular systems based on these fluorescent building blocks also opens up possibilities for targeted drug delivery and theranostics. For example, host-guest systems can be designed to encapsulate a drug molecule and release it in response to a specific biological trigger. nih.gov The fluorescence of the host system could then be used to monitor the delivery and release of the drug in real-time. nih.gov

While specific studies on the use of this compound for latent fingerprint visualization are not prominent, the principles of fluorescence-based detection are applicable. Fluorescent compounds can adhere to the residues left behind in a fingerprint and emit light when excited by a suitable light source, making the print visible. The strong fluorescence of DIA-based materials could potentially be exploited for this forensic application.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules like 9,10-di(1H-imidazol-1-yl)anthracene. While specific studies detailing the electronic structure of this exact molecule are not extensively available in the public domain, the electronic characteristics can be inferred from computational studies on analogous anthracene (B1667546) and imidazole (B134444) derivatives.

Typically, Density Functional Theory (DFT) is the method of choice for such investigations. For a molecule like this compound, DFT calculations would be employed to determine key electronic parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For instance, in a study on 1-(4-methoxyphenyl)-1H-imidazole, DFT calculations with the B3LYP functional and 6-311++g(d,p) basis set determined the HOMO and LUMO energy values to be -6.27 eV and -1.00 eV, respectively, resulting in an energy gap of 5.27 eV. chemicalpapers.com This large gap indicates high stability. chemicalpapers.com Similar calculations on other anthracene derivatives have also been performed to understand their electronic behavior. rsc.org The introduction of substituents on the anthracene core, such as the imidazole groups in this compound, is expected to modulate the electronic properties. The nitrogen atoms of the imidazole rings can influence the electron density distribution of the anthracene system.

Table 1: Representative DFT-Calculated Electronic Properties of a Related Imidazole Derivative

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Computational Method
1-(4-methoxyphenyl)-1H-imidazole -6.27 -1.00 5.27 B3LYP/6-311++g(d,p)

Data sourced from a study on a related imidazole compound to illustrate typical computational results. chemicalpapers.com

Geometry Optimization and Conformational Studies

The three-dimensional structure of this compound is a key determinant of its properties. Geometry optimization and conformational studies, often performed using computational methods, are crucial for understanding its spatial arrangement.

A significant aspect of the structure of this compound is the rotational freedom of the imidazole rings with respect to the central anthracene plane. This leads to the possibility of different conformers. Research has shown the existence of both cis and trans conformations of this molecule. rsc.org The relative orientation of the two imidazole groups is influenced by the surrounding environment, particularly the polarity of the solvent. rsc.org

In polar solvent mixtures, such as methanol-dichloromethane (4:1 ratio), the cis-conformation is favored. rsc.org Conversely, in less polar solvent mixtures like methanol-dichloromethane (1:4 ratio), the trans-conformer is predominantly observed. rsc.org In solvent systems with intermediate polarity, a coexistence of both cis and trans conformers can be found. rsc.org

Structural data from a related compound, 1-(10-Bromoanthracen-9-yl)-1H-imidazole, which is a side-product in the synthesis of this compound, provides further insight. nih.govresearchgate.net In this molecule, the imidazole ring and the anthracene ring system are nearly perpendicular, with a dihedral angle of 85.14(14)°. nih.govresearchgate.net This suggests that significant twisting between the substituent and the anthracene core is a characteristic feature of these types of compounds.

Table 2: Conformational Dependence on Solvent Polarity for this compound

Solvent System (Methanol:Dichloromethane) Predominant Conformer
4:1 (Polar) cis
1:4 (Less Polar) trans
1:4 (Methanol:Dioxane - Intermediate) cis and trans coexistence

Data derived from studies on the synthesis of coordination polymers with this compound. rsc.org

Modeling of Photophysical Processes

The photophysical properties of this compound, particularly its fluorescence, are of great interest for applications in materials science. Computational modeling plays a vital role in understanding the electronic transitions that govern these properties.

The modeling of photophysical processes typically involves Time-Dependent Density Functional Theory (TD-DFT). This method is used to calculate the energies of the excited states and the probabilities of electronic transitions between the ground and excited states. For fluorescent molecules, the transition from the first excited state (S1) to the ground state (S0) is of particular importance as it corresponds to the emission of light.

For other 9,10-disubstituted anthracenes, DFT calculations have been used to investigate how different substituents affect the absorption and emission properties. researchgate.net These studies can help in predicting how the imidazole groups in this compound influence its photophysical behavior. The near-orthogonal arrangement of the imidazole rings relative to the anthracene core, as suggested by studies on related compounds, would likely result in a disruption of the π-conjugation, which in turn would affect the energies of the electronic transitions and the resulting emission color. nih.govresearchgate.net

Prediction of Host-Guest Binding Affinities

The ability of a molecule to bind to other chemical species, known as host-guest chemistry, is crucial for applications in sensing and separation. Computational methods can be employed to predict the binding affinities between a host molecule, such as this compound, and various guest molecules.

There are no specific studies found that predict the host-guest binding affinities of this compound. However, the general computational approaches for such predictions are well-established. These methods often involve molecular docking and molecular dynamics (MD) simulations to calculate the binding free energy between the host and the guest.

For a molecule like this compound, the imidazole units could potentially act as hydrogen bond donors or acceptors, while the anthracene core can engage in π-π stacking interactions with suitable guest molecules. Computational models would simulate the interactions between the host and guest, taking into account factors such as electrostatic interactions, van der Waals forces, and the conformational changes that occur upon binding.

The prediction of binding free energies is a complex task, and the accuracy of the results depends heavily on the chosen computational method and the force field used to describe the molecular interactions. These computational predictions are invaluable for screening potential guests and for designing new host molecules with tailored binding properties.

Conclusion and Future Research Directions

Summary of Key Achievements and Insights

Research into 9,10-Di(1H-imidazol-1-yl)anthracene has yielded several noteworthy accomplishments. A primary achievement lies in its successful synthesis and characterization, which has paved the way for its use as a versatile ligand in coordination chemistry. The semi-flexible nature of this ligand, arising from the rotational freedom of the imidazole (B134444) rings relative to the anthracene (B1667546) core, allows for the formation of both cis and trans conformations. This conformational flexibility has been skillfully exploited to construct a variety of coordination polymers (CPs) and metal-organic frameworks (MOFs) with diverse topologies and properties. smolecule.commdpi.com

A significant insight has been the recognition of this compound as a valuable component for generating luminescent materials. Coordination polymers synthesized with this ligand, particularly with metal ions like Zn(II) and Cd(II), have been shown to exhibit strong blue emission in the solid state at room temperature. smolecule.com The inherent fluorescence of the anthracene core, modulated by the imidazole substituents, makes it a promising platform for developing new optical materials. Furthermore, its role as a building block in mixed-ligand MOFs has been demonstrated to yield materials with potential applications in photocatalysis. jyu.firesearchgate.net

Challenges and Opportunities in Design and Synthesis

Despite the progress, challenges in the design and synthesis of this compound and its derivatives persist. One of the documented challenges is the potential for the formation of side-products during synthesis, such as 1-(10-Bromoanthracen-9-yl)-1H-imidazole, which requires careful control of reaction conditions and purification strategies.

However, these challenges are paralleled by significant opportunities. The modular nature of the molecule, with its reactive imidazole units and modifiable anthracene core, presents a vast landscape for synthetic chemists. There is a considerable opportunity to develop more efficient and "green" synthetic routes, potentially moving towards aqueous-based synthesis methods which have been explored for its coordination polymers. jyu.firsc.org Further exploration into controlling the cis and trans isomerism of the imidazole groups through solvent choice or other synthetic handles could lead to even greater control over the final architecture and properties of the resulting materials. smolecule.com The development of synthetic methodologies to introduce a wider array of functional groups onto the anthracene or imidazole rings would unlock new possibilities for fine-tuning the electronic and photophysical properties of the core molecule.

Emerging Applications and Interdisciplinary Research Avenues

The unique structural and photophysical characteristics of this compound have opened doors to several emerging applications and interdisciplinary research areas. Its demonstrated utility as a ligand for creating fluorescent CPs and MOFs positions it as a strong candidate for the development of chemical sensors. The imidazole nitrogen atoms can act as binding sites for specific analytes, and the resulting change in the coordination environment can be transduced into a change in the fluorescence of the material.

The intersection of coordination chemistry and materials science is a particularly fruitful avenue. The ability to form self-assembled discrete molecules and extended networks provides a platform for creating "smart" materials with stimuli-responsive properties. researchgate.net For instance, the incorporation of this ligand into MOFs could lead to materials with tunable porosity for gas storage and separation, or as hosts for catalytic reactions. The inherent photoactivity of the anthracene unit also suggests potential in photochemistry and photocatalysis, an area that is beginning to be explored. researchgate.net

Future Directions in Advanced Materials and Sensing Technologies

Looking ahead, the future of this compound in advanced materials and sensing technologies appears bright and multifaceted. A key direction will be the rational design of new CPs and MOFs with tailored properties. This will involve a deeper understanding of the structure-property relationships, moving beyond simple characterization to the predictive design of materials with specific emission wavelengths, quantum yields, and sensing selectivities.

In the realm of sensing, future research will likely focus on the development of highly selective and sensitive sensors for a range of analytes, including metal ions, anions, and small organic molecules. This could involve the synthesis of new derivatives of this compound with specific recognition motifs incorporated into their structure.

Furthermore, the exploration of this compound and its coordination polymers in the field of organic electronics warrants greater attention. While the broader class of anthracene derivatives has been investigated for use in organic light-emitting diodes (OLEDs), specific studies on the electroluminescent properties of materials derived from this compound are still in their nascent stages. Future work could focus on fabricating and characterizing OLED devices using these materials as emitters or charge-transport layers. The development of thin-film deposition techniques for these materials will be crucial for their integration into electronic devices. scribd.com

The journey of this compound from a novel organic ligand to a key component in functional materials is a testament to the power of molecular design. The insights gained thus far have laid a strong foundation for future innovations. The continued exploration of its synthesis, properties, and applications promises to unlock its full potential in addressing contemporary challenges in materials science, sensing, and beyond.

Q & A

Q. Key Methodological Considerations :

  • Use anhydrous conditions to prevent hydrolysis of imidazole intermediates.
  • For polymers, monitor metal-ligand stoichiometry (e.g., 1:1 or 2:1 ratios) to control topology .

How do structural isomerism (cis/trans) of the ligand influence the photophysical properties of coordination polymers?

Advanced Question
The ligand exhibits cis/trans isomerism due to restricted rotation around the C–N bonds. The cis isomer promotes helical coordination polymers with Zn(II), leading to blue-shifted luminescence (λem ≈ 450 nm), while the trans isomer forms linear chains with Cd(II), resulting in red-shifted emission (λem ≈ 520 nm). Structural confirmation requires single-crystal X-ray diffraction .

Data Contradiction Note :
Some studies report conflicting Stokes shift values due to solvent polarity effects. Always compare data under identical solvent conditions (e.g., THF vs. DMF) .

What methodologies are recommended for resolving discrepancies in luminescence quantum yield (Φ) measurements?

Advanced Question
Discrepancies in Φ values (e.g., 0.15–0.35 for Zn polymers) arise from:

  • Sample purity : Use HPLC to confirm ligand homogeneity (≥98% purity) .
  • Conformational dynamics : Employ variable-temperature fluorescence spectroscopy to assess cis/trans equilibrium effects .
  • Self-absorption artifacts : Dilute samples to optical densities <0.1 at excitation wavelengths .

How can substituent effects on anthracene’s triplet-triplet annihilation (TTA) efficiency be systematically studied?

Advanced Question
Replace imidazole with electron-donating (e.g., –NH₂) or withdrawing (e.g., –NO₂) groups and correlate TTA efficiency with DFT-calculated S₁–T₁ energy gaps. Key steps:

Synthesize derivatives via Suzuki coupling or Ullmann reactions.

Measure transient absorption spectra to determine triplet lifetimes.

Validate computational models (e.g., B3LYP/6-31G*) against experimental S₁ and T₁ energies .

What precautions are critical for handling this compound in laboratory settings?

Basic Question

  • Personal protective equipment (PPE) : Wear nitrile gloves, P95 respirators, and chemical goggles to avoid inhalation/contact (GHS H315/H319) .
  • Storage : Keep in amber vials at 4°C to prevent photodegradation.
  • Waste disposal : Neutralize with ethanol before incineration to avoid toxic byproducts .

Why do experimental molar masses of polymers deviate from theoretical predictions?

Advanced Question
In polyimidazole-anthracene systems, deviations occur due to:

  • Chain-stopper solubility : Poor solubility of 9-(chloromethyl)anthracene in polar solvents leads to incomplete termination. Use co-solvents (e.g., THF/DMF) to enhance homogeneity .
  • Aggregation : SEC analysis may underestimate molar mass; cross-validate with MALDI-TOF .

How does ligand rigidity impact the stability of metal-organic frameworks (MOFs)?

Advanced Question
The anthracene backbone provides π-conjugation, enhancing thermal stability (decomposition >300°C). However, steric hindrance from imidazole groups reduces pore accessibility. Mitigate by:

  • Co-ligands (e.g., terephthalate) to balance rigidity/porosity .
  • Post-synthetic modifications (e.g., solvent-assisted ligand exchange) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.